molecular formula C11H11N3O3 B15366476 Methyl 3-amino-8-methoxycinnoline-6-carboxylate

Methyl 3-amino-8-methoxycinnoline-6-carboxylate

Cat. No.: B15366476
M. Wt: 233.22 g/mol
InChI Key: KCBFBJGZUHBPBT-UHFFFAOYSA-N
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Description

Methyl 3-amino-8-methoxycinnoline-6-carboxylate is a cinnoline derivative characterized by a methoxy group at position 8, an amino group at position 3, and a methyl ester at position 4.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 3-amino-8-methoxycinnoline-6-carboxylate

InChI

InChI=1S/C11H11N3O3/c1-16-8-4-7(11(15)17-2)3-6-5-9(12)13-14-10(6)8/h3-5H,1-2H3,(H2,12,13)

InChI Key

KCBFBJGZUHBPBT-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)C=C(N=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The closest structural analogs, based on molecular similarity (Table 1), include:

Compound Name Similarity Score Key Functional Groups Potential Applications Reference
Methyl 7-acetylquinoline-3-carboxylate 0.98 Acetyl, methoxy, ester Pharmaceutical intermediates
Methyl quinoline-3-carboxylate 0.91 Ester, quinoline core Agrochemical synthesis
6-Methoxy-8-aminoquinoline N/A Methoxy, amino Antimalarial agents
Methyl 6-fluoroisoquinoline-8-carboxylate N/A Fluoro, ester Drug discovery
  • Methyl 7-acetylquinoline-3-carboxylate (similarity: 0.98): Shares a quinoline core and ester group but replaces the amino group with an acetyl moiety. This substitution may reduce hydrogen-bonding capacity but increase stability in metabolic environments .

Functional Group Variations and Reactivity

  • Amino vs. Fluoro Substituents: Methyl 6-fluoroisoquinoline-8-carboxylate replaces the amino group with fluorine, enhancing electronegativity and altering binding affinity in receptor interactions. Fluorine’s inductive effects may improve metabolic stability compared to the amino group’s nucleophilic nature .
  • Ester Stability: Compared to diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester), the cinnoline-based ester is likely less thermally stable due to the aromatic system’s rigidity, impacting synthetic workflows .

Physicochemical Properties

  • Chromatographic Behavior : Similar methyl esters (e.g., methyl shikimate) exhibit distinct retention times in HPLC, suggesting the target compound may require optimized chromatographic conditions for purification .

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